Anatabine dicitrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

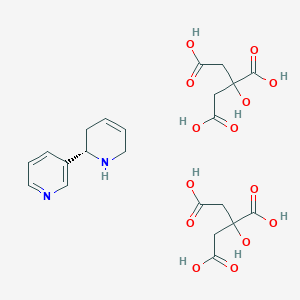

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2C6H8O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,6,8,10,12H,5,7H2;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVRSINYLOUBAU-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anatabine Dicitrate: A Deep Dive into its Neuroinflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of anatabine dicitrate in the context of neuroinflammation. Drawing upon a robust body of preclinical research, this document details the compound's impact on key signaling pathways, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach

This compound, a minor tobacco alkaloid, has demonstrated significant potential in mitigating neuroinflammatory processes implicated in various neurodegenerative diseases.[1][2][3] Its primary mechanism of action revolves around the modulation of critical intracellular signaling pathways that govern the inflammatory response in the central nervous system (CNS). The core anti-inflammatory effects of this compound are attributed to its ability to inhibit the pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] More recent evidence also points towards the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, suggesting a multifaceted approach to dampening neuroinflammation.

Inhibition of NF-κB and STAT3 Signaling Pathways

Neuroinflammation is characterized by the activation of glial cells, namely microglia and astrocytes, which in turn release a plethora of pro-inflammatory mediators, including cytokines and chemokines. The expression of these inflammatory molecules is largely regulated by the NF-κB and STAT3 signaling pathways. This compound has been shown to effectively suppress the activation of both these pathways in various experimental models.

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), anatabine prevents the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of STAT3 at Tyr705. This inhibition of phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those encoding for TNF-α, interleukin-6 (IL-6), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Activation of NRF2 and MAPK Signaling Pathways

Beyond its inhibitory effects, this compound has been shown to activate the NRF2 signaling pathway. NRF2 is a transcription factor that plays a critical role in the cellular antioxidant response. Upon activation, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. This activation of NRF2 by anatabine likely contributes to its neuroprotective effects by reducing oxidative stress, a key component of neuroinflammation.

Furthermore, studies have indicated that anatabine treatment can result in the activation of MAPK signaling, including p38 MAPK. While the precise role of MAPK activation in the context of anatabine's anti-inflammatory effects is still under investigation, it is hypothesized to be involved in the NRF2 activation process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of neuroinflammation.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

| Cell Line | Inflammatory Stimulus | Anatabine Concentration | Outcome Measure | Percent Inhibition | Reference |

| Human Microglia | LPS | 10 µM | TNF-α secretion | ~50% | |

| Human Microglia | LPS | 10 µM | IL-6 secretion | ~60% | |

| SH-SY5Y | TNF-α | 50 µg/mL | NF-κB activation | ~75% | |

| HEK293 | LPS | 10 µM | p-STAT3 levels | ~80% |

Table 2: In Vivo Efficacy in Animal Models of Neuroinflammation

| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Tg PS1/APPswe (Alzheimer's) | 20 mg/kg/day (oral) | Brain TNF-α levels | Significant reduction | |

| Tg PS1/APPswe (Alzheimer's) | 20 mg/kg/day (oral) | Brain IL-6 levels | Significant reduction | |

| Tg PS1/APPswe (Alzheimer's) | 20 mg/kg/day (oral) | Brain iNOS mRNA | Significant reduction | |

| Tg PS1/APPswe (Alzheimer's) | 20 mg/kg/day (oral) | Brain Cox-2 mRNA | Significant reduction | |

| EAE (Multiple Sclerosis) | 20 mg/kg/day (oral) | Spinal Cord p-STAT3 | Significant reduction | |

| EAE (Multiple Sclerosis) | 20 mg/kg/day (oral) | Spinal Cord p-NF-κB p65 | Significant reduction | |

| LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Plasma TNF-α | 34.0% reduction | |

| LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Plasma IL-6 | 47.2% reduction |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vitro Assays

1. Primary Microglia Culture and Treatment

-

Isolation: Primary microglia are typically isolated from the cortices of neonatal (P1-P2) mouse or rat pups. The brain tissue is mechanically and enzymatically dissociated using trypsin and DNase.

-

Culture: The mixed glial cell suspension is plated onto poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with 10% FBS and antibiotics. After 7-10 days, microglia are separated from the astrocyte layer by gentle shaking.

-

Treatment: Purified microglia are seeded into multi-well plates. Following adherence, cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically LPS (100 ng/mL).

2. Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-NF-κB p65 (Ser536)). After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

3. ELISA for Cytokine Quantification

-

Sample Collection: Cell culture supernatants or brain tissue homogenates are collected.

-

Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with a capture antibody. After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-linked streptavidin. A substrate solution is then added, and the color development is measured using a microplate reader at 450 nm.

-

Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined by interpolation.

In Vivo Models

1. LPS-Induced Neuroinflammation Model

-

Animals: Adult C57BL/6 mice are commonly used.

-

Treatment: Mice are pre-treated with this compound (e.g., 5-20 mg/kg, i.p. or oral gavage) for a specified period before a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

-

Tissue Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), animals are euthanized, and brain tissue and blood are collected for analysis.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Induction: EAE, a model for multiple sclerosis, is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: this compound (e.g., 20 mg/kg/day) is administered orally in the drinking water, starting from the day of immunization.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5).

-

Histology: At the end of the experiment, spinal cords are collected for histological analysis, including staining for markers of inflammation (Iba1 for microglia, GFAP for astrocytes) and demyelination (Luxol fast blue).

3. Immunohistochemistry

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. Brains and spinal cords are removed, post-fixed, and cryoprotected in sucrose.

-

Sectioning: Tissues are sectioned on a cryostat.

-

Staining: Sections are blocked and then incubated with primary antibodies against markers of interest (e.g., Iba1, GFAP). After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the intensity or area of immunoreactivity is quantified using image analysis software.

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action in combating neuroinflammation. Its ability to concurrently inhibit the key pro-inflammatory NF-κB and STAT3 signaling pathways, while also activating the protective NRF2 pathway, positions it as a promising therapeutic candidate for a range of neurodegenerative disorders characterized by a significant inflammatory component. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy. The detailed experimental protocols outlined herein offer a framework for further investigation into the therapeutic potential of this compound and for the development of novel anti-neuroinflammatory agents.

References

- 1. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

What is the bioavailability of Anatabine dicitrate in vivo

Disclaimer: Scientific literature extensively covers the bioavailability and pharmacokinetics of anatabine. However, specific research on the "anatabine dicitrate" salt form is not presently available in published studies. This guide focuses on the comprehensive in vivo data available for anatabine in preclinical models, which is crucial for researchers, scientists, and drug development professionals.

Executive Summary

Anatabine, a naturally occurring alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties in various preclinical models.[1] Understanding its bioavailability and pharmacokinetic profile is essential for the development of this compound for therapeutic use. This document provides a detailed overview of the in vivo bioavailability of anatabine, summarizing key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways. Studies in rodents have shown that anatabine is bioavailable and brain-penetrant after systemic administration.[1][2]

Quantitative Pharmacokinetic Data

The bioavailability and pharmacokinetic parameters of anatabine have been characterized in rats and mice, primarily following intravenous (i.v.) and intraperitoneal (i.p.) administration. The data reveals rapid absorption and distribution.

Table 1: Pharmacokinetic Parameters of Anatabine in Rats

| Parameter | i.v. Bolus (1 mg/kg) | i.p. Injection (2 mg/kg) | i.p. Injection (5 mg/kg) |

|---|---|---|---|

| Cmax (µg/mL) | - | 1.18 | 2.73 |

| Tmax (min) | - | 9.6 | 9.6 |

| t1/2 (min) | 68.4 | 83.4 | 83.4 |

| AUC0-inf (min*µg/mL) | 123.2 | 169.2 | 423.0 |

| Bioavailability (F%) | - | 68.6% | 68.6% |

| Clearance (mL/min/kg) | 8.11 | - | - |

| Vss (L/kg) | 1.23 | - | - |

Data sourced from a comprehensive pharmacokinetic study in rats.[1]

Table 2: Pharmacokinetic Parameters of Anatabine in Mice

| Parameter | i.p. Injection (2 mg/kg) |

|---|---|

| Cmax (µg/mL) | 1.37 |

| Tmax (min) | 1.8 |

| t1/2 (min) | N/A |

| AUC0-inf (min*µg/mL) | N/A |

Data from a study in mice showing rapid absorption.[1]

Table 3: Urinary Metabolite Data in Human Smokers

| Analyte | Median Concentration (ng/mL) | Median Ratio (Glucuronidated/Free) |

|---|---|---|

| Anatabine | 4.02 | 0.74 |

| Anatabine Glucuronide | 2.9 (calculated) | - |

Data from a study quantifying minor tobacco alkaloids in the urine of 827 smokers, indicating that glucuronidation is a significant metabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of bioavailability studies. The following sections describe the protocols used in key in vivo pharmacokinetic experiments.

Pharmacokinetic studies of anatabine have been conducted in male Wistar rats and male C57BL/6 mice.

-

Rat Studies :

-

Intravenous (i.v.) Administration : Anatabine was administered as a 1 mg/kg bolus injection into the tail vein.

-

Intraperitoneal (i.p.) Administration : Anatabine was administered via i.p. injection at doses of 2 mg/kg and 5 mg/kg.

-

-

Mouse Studies :

-

Intraperitoneal (i.p.) Administration : Anatabine was administered via i.p. injection at a dose of 2 mg/kg.

-

To determine the concentration of anatabine in plasma, a rigorous collection and processing workflow is necessary.

-

Blood Collection : Blood samples were collected at various time points post-administration via the jugular vein in rats.

-

Plasma Preparation : Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.

The following diagram illustrates the general workflow for pharmacokinetic sample processing.

Quantification of anatabine in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

-

Sample Preparation : Protein precipitation is a common method for sample cleanup. Acetone is used to precipitate proteins, salts, and phospholipids from urine or plasma samples.

-

Chromatography : Analytes are separated using a liquid chromatography system.

-

Mass Spectrometry : Detection and quantification are achieved with a tandem mass spectrometer, often operating in electrospray ionization (ESI) mode.

-

Validation : The method is validated for accuracy, precision, and linearity. The limit of quantitation (LOQ) for anatabine in urine has been reported as low as 0.15 ng/mL.

Metabolism and Signaling Pathways

Understanding the metabolic fate and the molecular pathways influenced by anatabine is vital for drug development.

Current data suggests that anatabine undergoes metabolism, with glucuronidation being a significant pathway. In human smokers, a notable portion of anatabine is excreted in the urine as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine was found to be 0.74, indicating extensive phase II metabolism.

Anatabine's anti-inflammatory effects are attributed to its modulation of key signaling pathways. It has been shown to inhibit the phosphorylation and activity of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are critical mediators of the inflammatory response, regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The diagram below illustrates the proposed mechanism of anatabine's anti-inflammatory action.

Conclusion

Anatabine demonstrates significant bioavailability in preclinical rodent models, with rapid absorption following intraperitoneal administration. The primary route of metabolism appears to be glucuronidation. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and STAT3 signaling pathways. While this guide provides a thorough overview based on available anatabine data, further research is warranted to elucidate the specific pharmacokinetic profile of the this compound salt and to translate these preclinical findings to human subjects.

References

Anatabine Dicitrate: A Potent Agonist of the α4β2 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has garnered significant scientific interest for its diverse pharmacological activities. As a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), anatabine dicitrate presents a compelling profile for therapeutic development, particularly in the realms of neurodegenerative diseases and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its interaction with the α4β2 nAChR. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and development efforts.

Quantitative Pharmacological Data

The potency and binding affinity of anatabine at the α4β2 nAChR have been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity of Anatabine at the α4β2 nAChR

| Compound | Assay Type | Preparation | Radioligand | IC50 (µM) | Ki (nM) | Reference |

| Anatabine | Radioligand Binding | In vitro | [3H]-Cytisine | 0.7 ± 0.1 | - | [3] |

| R-Anatabine | Radioligand Binding | Rat Brain | [3H]-Cytisine | - | Not specified, but affinity was twice that of S-anatabine | [4] |

| S-Anatabine | Radioligand Binding | Rat Brain | [3H]-Cytisine | - | - | [4] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Functional Potency of Anatabine at the α4β2 nAChR

| Compound | Assay Type | System | EC50 (µM) | Efficacy | Reference |

| Anatabine | Two-Electrode Voltage Clamp | Xenopus Oocytes expressing human α4β2 nAChRs | - | Weaker agonist than nicotine | |

| Anatabine | Calcium Flux Assay | CHO cells overexpressing α4β2 nAChRs | < 8 | Not specified |

EC50: Half maximal effective concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the α4β2 nAChR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the IC50 and Ki values of this compound for the α4β2 nAChR.

Materials:

-

Rat brain tissue or cells expressing α4β2 nAChRs (e.g., IMR-32 cells).

-

[3H]-Cytisine (radioligand).

-

This compound.

-

Binding buffer.

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue or cultured cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the α4β2 nAChRs.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of [3H]-cytisine and varying concentrations of this compound in a binding buffer.

-

Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-cytisine against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Effects of Anatabine Dicitrate

An in-depth technical guide or whitepaper on the core anti-inflammatory effects of Anatabine dicitrate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2] Marketed as the dietary supplement this compound, it has garnered significant interest for its potential anti-inflammatory properties.[3] Preclinical studies, both in vitro and in vivo, have demonstrated that anatabine can modulate key inflammatory pathways and ameliorate symptoms in various inflammatory disease models.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key methodologies used to evaluate the anti-inflammatory effects of anatabine.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Anatabine exerts its anti-inflammatory effects primarily by inhibiting the activation of critical pro-inflammatory transcription factors, namely STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B). More recent evidence also points to its role as an activator of the NRF2 (Nuclear factor-erythroid factor 2-related factor 2) pathway, which is known to have cytoprotective and anti-inflammatory functions.

Inhibition of NF-κB and STAT3 Phosphorylation

The NF-κB and STAT3 signaling cascades are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), these pathways trigger the transcription of genes encoding a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS and COX-2.

Anatabine has been shown to prevent the phosphorylation of both NF-κB and STAT3. This inhibition prevents their translocation to the nucleus, thereby blocking the transcription of their target pro-inflammatory genes. This mechanism has been observed in multiple cell lines, including human microglia, neuroblastoma SH-SY5Y cells, and HEK293 cells, as well as in animal models of neuroinflammation and autoimmune disease.

Activation of the NRF2 Pathway

Systems biology approaches have identified anatabine as an activator of the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. NRF2 activation is linked to the inhibition of NF-κB signaling, providing another layer to anatabine's anti-inflammatory mechanism. It can directly block the LPS-induced transcription of pro-inflammatory genes like IL-6 and IL-1β. Studies also show that anatabine treatment results in the activation of MAPK signaling, which is involved in the NRF2 pathway.

Quantitative Data from Preclinical Studies

Anatabine has demonstrated dose-dependent anti-inflammatory activity across various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy in LPS-Induced Systemic Inflammation Model (Mouse)

| Dosage (i.p.) | Analyte | % Reduction (vs. Control) | Reference |

| 5 mg/kg | Plasma TNF-α | 34.0% | |

| 5 mg/kg | Plasma IL-6 | 47.2% |

Data collected 2 hours after LPS challenge.

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model (Mouse)

| Dosage (Oral) | Outcome | Observation | Reference |

| 5 mg/kg/day | Disease Activity Index (DAI) | Significant decrease (p < 0.05) | |

| 20 mg/kg/day | Disease Activity Index (DAI) | Significant decrease (p < 0.001) | |

| 20 mg/kg/day | Colonic Cytokines | ↓ IL-6, TNF-α, IL-1α; ↑ IL-10 |

Treatment administered in drinking water.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (Rat)

| Dosage (i.p.) | Outcome | Observation | Reference |

| 1, 2, and 5 mg/kg | Paw Edema | Dose-dependent reduction |

Key Experimental Protocols

Standardized in vitro and in vivo models are crucial for assessing the anti-inflammatory potential of compounds like anatabine.

In Vitro Assay: LPS-Induced Inflammation in Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

Methodology:

-

Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control.

-

Incubation: Plates are incubated for 24 hours.

-

Quantification of Mediators:

-

Nitric Oxide (NO): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The IC₅₀ values for the inhibition of NO and cytokine production are calculated.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Grouping: Animals are divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and this compound test groups at various doses.

-

Compound Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent anti-inflammatory agent with a multi-faceted mechanism of action centered on the inhibition of NF-κB and STAT3 and the activation of the NRF2 pathway. The compound has demonstrated consistent, dose-dependent efficacy in reducing inflammatory mediators and clinical signs of inflammation in a variety of preclinical models.

For drug development professionals, anatabine presents an interesting molecule for its potential in NRF2-related diseases and chronic inflammatory conditions. Future research should focus on elucidating the precise molecular interactions, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and exploring its therapeutic potential in well-designed clinical trials for conditions such as inflammatory bowel disease and neuroinflammatory disorders.

References

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]

The NRF2 Activation Pathway by Anatabine Dicitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties. Recent research has identified anatabine as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the in vitro activation of the NRF2 pathway by anatabine dicitrate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Signaling Pathway

Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by activators such as anatabine, this inhibition is released, allowing NRF2 to translocate to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Research suggests that anatabine's activation of NRF2 may be mediated through the MAPK signaling pathway.[1]

Quantitative Data Summary

The primary quantitative evidence for anatabine's NRF2 activating potential comes from in vitro luciferase reporter gene assays. These assays measure the transcriptional activity of the ARE, providing a direct readout of NRF2 activation.

| Compound | Concentration (µM) | NRF2 Activation (Fold Increase) | Cell Line | Reference |

| Anatabine | 15.625 | ~1.2 | HEK293-based NRF2/ARE reporter | [1] |

| 31.25 | ~1.5 | |||

| 62.5 | ~2.0 | |||

| 125 | ~2.8 | |||

| 250 | ~4.0 (p < 0.05) | |||

| 500 | ~3.5 | |||

| Sulforaphane (Positive Control) | 12.5 | ~10.0 | HEK293-based NRF2/ARE reporter | |

| Dimethyl Fumarate (Positive Control) | 12.5 | ~6.0 | HEK293-based NRF2/ARE reporter | |

| Anabasine | up to 500 | No significant activation | HEK293-based NRF2/ARE reporter | |

| Cotinine | up to 500 | No significant activation | HEK293-based NRF2/ARE reporter | |

| Nornicotine | up to 500 | No significant activation | HEK293-based NRF2/ARE reporter | |

| Nicotine | up to 500 | No significant activation | HEK293-based NRF2/ARE reporter |

Table 1: Dose-dependent activation of NRF2 by anatabine in an NRF2/ARE luciferase reporter assay. Statistical significance was reached at 250 µM.

Experimental Protocols

NRF2/ARE Luciferase Reporter Gene Assay

This protocol is adapted from the methodology described for assessing anatabine's effect on NRF2 activation.

1. Cell Culture and Seeding:

-

An HEK293-based cell line stably transfected with a pTA-ARE-luciferase reporter vector is used. This vector contains multiple copies of the ARE binding site upstream of a firefly luciferase coding region.

-

Cells are cultured in appropriate media supplemented with antibiotics to maintain selection for the reporter construct.

-

Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

2. Compound Treatment:

-

Prepare stock solutions of this compound and other test compounds (e.g., positive and negative controls) in a suitable solvent (e.g., DMSO).

-

Dilute the compounds to the desired final concentrations in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a defined period (e.g., 24 hours).

3. Luciferase Assay:

-

After incubation, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Lysis Buffer).

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add a luciferase substrate solution to each well.

-

Immediately measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter).

-

Express the NRF2 activation as a fold increase over the vehicle-treated control.

Phosphoproteomic Analysis of MAPK Signaling

While it has been shown that anatabine treatment results in the activation of MAPK signaling, a detailed, publicly available protocol for this specific experiment with anatabine is limited. The following is a general workflow for such an analysis.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, SH-SY5Y) to a suitable confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

2. Cell Lysis and Protein Digestion:

-

After treatment, wash cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Quantify the protein concentration in the lysates.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

3. Phosphopeptide Enrichment:

-

Due to the low abundance of phosphopeptides, an enrichment step is crucial. This is typically done using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

4. Mass Spectrometry (MS) Analysis:

-

Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

Use specialized software to identify the phosphopeptides and quantify their relative abundance between different treatment conditions.

-

Perform bioinformatics analysis to identify signaling pathways that are significantly altered, such as the MAPK pathway.

Conclusion

The available in vitro data strongly indicate that this compound is an activator of the NRF2 signaling pathway. This activation is dose-dependent and leads to the upregulation of downstream antioxidant and cytoprotective genes. The mechanism of action may involve the modulation of the MAPK signaling pathway. Further research is warranted to elucidate the precise molecular interactions between anatabine and the components of the NRF2 and MAPK pathways, and to obtain more detailed quantitative data on the time-course and downstream effects of this activation. Such studies will be invaluable for the potential development of anatabine as a therapeutic agent for conditions associated with oxidative stress and inflammation.

References

The Pharmacological Profile of Anatabine: A Minor Tobacco Alkaloid with Therapeutic Potential

An in-depth analysis for researchers and drug development professionals.

Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco, has emerged as a compound of significant interest due to its diverse pharmacological properties, most notably its potent anti-inflammatory effects.[1][2] Structurally similar to nicotine, anatabine has been investigated in a range of preclinical and clinical settings, demonstrating potential therapeutic applications in inflammatory and neurodegenerative diseases.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of anatabine, with a focus on its mechanism of action, supported by quantitative data from key studies and detailed experimental protocols.

Core Pharmacological Properties

Anatabine's primary pharmacological effects are centered around its anti-inflammatory and immunomodulatory activities. It has been shown to be bioavailable and capable of crossing the blood-brain barrier, making it a candidate for targeting neuroinflammatory conditions.

Table 1: Summary of Preclinical In Vivo Studies on Anatabine

| Disease Model | Species | Anatabine Dosage | Key Findings | Reference(s) |

| Alzheimer's Disease (Tg PS1/APPswe) | Mouse | 10 and 20 mg/kg/day (oral) | Reduced β-amyloidosis, neuroinflammation, and alleviated some behavioral deficits. | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified (oral) | Markedly suppressed neurological deficits associated with EAE. Reduced Th1 and Th17 cytokines. | |

| Experimental Autoimmune Thyroiditis | Mouse (CBA/J) | Not specified (in drinking water) | Reduced incidence and severity of thyroiditis, lowered thyroglobulin antibody levels. | |

| Dextran Sulfate Sodium (DSS)-induced Colitis | Mouse | Not specified (oral) | Ameliorated intestinal inflammation and reduced the production of pro-inflammatory factors. | |

| Carrageenan-induced Paw Edema | Rat | 1, 2, and 5 mg/kg (i.p.) | Dose-dependent reduction in paw edema. | |

| Lipopolysaccharide (LPS)-induced Inflammation | Mouse | Not specified | Inhibited the production of pro-inflammatory cytokines. | |

| Hypertension | Rat | 0.014 mg/kg/min (subcutaneous mini-pump) | Attenuated blood pressure and prevented cardiac structural remodeling. |

Table 2: Summary of Clinical Studies on Anatabine

| Condition | Study Design | Number of Patients | Anatabine Dosage | Key Findings | Reference(s) |

| Hashimoto's Thyroiditis | Double-blind, randomized, placebo-controlled | 146 (70 treated) | 9-24 mg/day (oral lozenges) for 3 months | Significant reduction in absolute serum thyroglobulin antibody (TgAb) levels from baseline compared to placebo (P=0.027). | |

| Joint Pain and Stiffness | Internet-based survey | 232 (reporting benefit) | Not specified (dietary supplement) | Significant reduction in mean scores of joint pain and stiffness (P < 0.0001). |

Mechanism of Action

Anatabine exerts its pharmacological effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways and interacting with nicotinic acetylcholine receptors.

Inhibition of STAT3 and NF-κB Signaling

A central mechanism of anatabine's anti-inflammatory action is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in regulating the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. By preventing their activation, anatabine effectively dampens the inflammatory cascade. This inhibition has been observed in various cell types, including microglia and mononuclear cells, as well as in in vivo models of Alzheimer's disease and EAE.

NRF2 Pathway Activation

More recent studies have revealed that anatabine is also an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating NRF2, anatabine can mitigate oxidative stress, which is often associated with inflammation. This NRF2 activation may also contribute to the inhibition of NF-κB signaling.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Anatabine is a full agonist of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs), with a higher potency for the α7 subtype compared to nicotine. The anti-inflammatory effects of anatabine are thought to be at least partially mediated through its interaction with the α7 nAChR, which is a key component of the "cholinergic anti-inflammatory pathway."

Experimental Protocols

In Vivo Model of Alzheimer's Disease

-

Animal Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) (Tg PS1/APPswe).

-

Treatment: Anatabine was administered orally at doses of 10 and 20 mg/kg/day by dissolving it in the drinking water for 6.5 months.

-

Behavioral Assessment: The elevated plus maze was used to assess hyperactivity and disinhibition.

-

Histological Analysis: Brain sections were immunostained with the 4G8 antibody to quantify β-amyloid plaque burden in the hippocampus and cortex.

-

Biochemical Analysis: Western blotting was used to measure the levels of phosphorylated STAT3 in brain tissue lysates to assess the activation of this signaling pathway.

In Vitro Macrophage Stimulation Assay

-

Cell Line: A macrophage cell line was used to assess the in vitro anti-inflammatory effects of anatabine.

-

Stimulation: Macrophages were stimulated with interferon-γ (IFN-γ) or lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells were co-treated with various concentrations of anatabine.

-

Endpoint Analysis: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) proteins was quantified to measure the inflammatory response.

Conclusion and Future Directions

Anatabine is a promising natural alkaloid with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including STAT3, NF-κB, and NRF2, underscores its therapeutic potential for a variety of inflammatory and neurodegenerative disorders. While preclinical data are robust, further large-scale, well-controlled clinical trials are necessary to fully elucidate its efficacy and safety profile in humans. The development of novel formulations and delivery methods could also enhance its therapeutic utility. Continued research into the intricate molecular mechanisms of anatabine will undoubtedly pave the way for its potential translation into a clinically valuable therapeutic agent.

References

- 1. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anatabine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

- 5. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatabine Dicitrate for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on anatabine dicitrate as a potential therapeutic agent for Alzheimer's disease (AD). It details the compound's mechanism of action, summarizes key quantitative findings, and provides comprehensive experimental protocols for researchers investigating its effects.

Core Mechanism of Action

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1][2] Its primary mechanism of action is centered on the attenuation of neuroinflammation and the reduction of amyloid-beta (Aβ) pathology through the modulation of key signaling pathways.

Anti-Inflammatory Effects: Anatabine exerts potent anti-inflammatory properties by inhibiting the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4] In the context of AD, chronic activation of microglia and astrocytes leads to the overproduction of pro-inflammatory cytokines. Anatabine intervenes in this process by preventing the phosphorylation of NF-κB and STAT3, thereby downregulating the expression of their target inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Reduction of Amyloid-Beta Pathology: Anatabine has been shown to lower the production of Aβ peptides. This effect is primarily achieved by inhibiting the expression of Beta-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). The regulation of BACE1 expression is linked to the inhibition of the NF-κB and STAT3 signaling pathways, which are known to modulate BACE1 transcription. By reducing BACE1 levels, anatabine effectively decreases the cleavage of APP into Aβ peptides, leading to a reduction in both soluble Aβ levels and amyloid plaque deposition in the brain.

Signaling Pathway of Anatabine's Action

Caption: Anatabine's dual mechanism of action in AD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of Alzheimer's disease.

Table 1: Effects of Anatabine on Amyloid-Beta (Aβ) Levels

| Model System | Treatment | Aβ40 Levels | Aβ42 Levels | Reference |

| CHO cells overexpressing human APP | 125 µg/ml Anatabine (24h) | Significant reduction | Significant reduction | |

| Transgenic mouse model of AD | Acute Anatabine (4 days) | Significantly lowered | Significantly lowered |

Table 2: Effects of Anatabine on Neuroinflammation Markers

| Model System | Treatment | TNF-α Levels | IL-6 Levels | iNOS mRNA | COX-2 mRNA | Reference |

| Tg APPsw mice | Chronic oral anatabine | Reduced | Reduced | - | - | |

| Tg PS1/APPswe mice | 10 mg/Kg/Day Anatabine | - | - | Significantly reduced | Not significant | |

| Tg PS1/APPswe mice | 20 mg/Kg/Day Anatabine | - | - | Significantly reduced | Significantly reduced |

Table 3: Effects of Anatabine on BACE1 Expression and Microgliosis

| Model System | Treatment | BACE1 mRNA Levels | Iba1 Immunoreactivity (Microgliosis) | Reference |

| SH-SY5Y cells | Anatabine | Inhibited | - | |

| Tg PS1/APPswe mice | 20 mg/Kg/Day Anatabine | Significant reduction | Significant reduction in hippocampus |

Table 4: Effects of Anatabine on Behavior in Tg PS1/APPswe Mice

| Behavioral Test | Condition | Outcome | Reference |

| Elevated Plus Maze | Hyperactivity and disinhibition | Suppressed with chronic treatment | |

| Social Interaction & Social Memory | Deficits | Alleviated with chronic treatment |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound for Alzheimer's disease.

Animal Models and Anatabine Administration

-

Animal Model: Transgenic mice over-expressing human APP with the Swedish mutation (K670N/M671L) and a mutant human presenilin 1 (PS1-dE9) (Tg PS1/APPswe) are commonly used. These mice develop age-dependent Aβ deposition and cognitive deficits.

-

This compound Administration:

-

Preparation: Prepare this compound solutions in drinking water. For a target dose of 10 mg/kg/day or 20 mg/kg/day, calculate the concentration based on the average daily water consumption and body weight of the mice.

-

Administration: Provide the anatabine-containing water ad libitum. Replace the water bottles with freshly prepared solution regularly (e.g., every 2-3 days).

-

Duration: Chronic treatment studies have been conducted for periods of up to 6.5 months.

-

Behavioral Testing

The EPM test is used to assess anxiety-like behavior and locomotor activity.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes before the test.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

-

-

Data Analysis: Increased time spent in the open arms is indicative of reduced anxiety-like behavior. The total number of arm entries can be used as a measure of locomotor activity.

This test assesses sociability and social memory.

-

Apparatus: A three-chambered box with openings allowing free access to all chambers.

-

Procedure:

-

Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and sniffing each cage for a set period (e.g., 10 minutes).

-

Social Novelty Test: Replace the empty cage with a new, unfamiliar mouse (stranger 2). Record the time the test mouse spends with the now-familiar mouse (stranger 1) and the novel mouse (stranger 2).

-

-

Data Analysis: A greater amount of time spent with the mouse compared to the empty cage indicates normal sociability. A preference for the novel mouse over the familiar mouse indicates intact social memory.

Tissue Processing and Analysis

-

Anesthetize the mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain and divide it into hemispheres.

-

Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

-

Snap-freeze the other hemisphere for biochemical analyses (ELISA, RT-qPCR).

-

Sectioning: Cut the fixed brain tissue into sections (e.g., 40 µm) using a vibratome or cryostat.

-

Staining Protocol:

-

Antigen Retrieval: For Aβ staining, incubate sections in formic acid.

-

Blocking: Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 4G8) or Iba1.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as diaminobenzidine (DAB) to visualize the staining.

-

-

Image Analysis: Capture images using a microscope and quantify the plaque burden or Iba1-positive area using image analysis software.

-

Sample Preparation: Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.

-

ELISA Procedure:

-

Use commercially available ELISA kits specific for mouse Aβ40 and Aβ42.

-

Follow the manufacturer's instructions for coating the plates, adding standards and samples, and incubation with detection antibodies.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

-

RNA Extraction: Extract total RNA from the frozen brain tissue using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR:

-

Perform qPCR using primers specific for the target genes (e.g., Bace1, Nos2 [iNOS], Ptgs2 [COX-2]) and a reference gene (e.g., Gapdh).

-

Use a SYBR Green-based detection method.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Experimental Workflow

References

- 1. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]

- 3. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatabine Dicitrate: A Potential Modulator of Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are associated with limitations including loss of response and adverse side effects, underscoring the need for novel treatment modalities. Anatabine dicitrate, a minor tobacco alkaloid also found in Solanaceous plants, has emerged as a promising anti-inflammatory agent. Preclinical studies have demonstrated its potential to ameliorate the clinical and histopathological features of IBD, primarily in dextran sulfate sodium (DSS)-induced colitis models in mice. The core mechanism of action appears to be the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating IBD, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and visualization of the key signaling pathways and experimental workflows.

Introduction

Inflammatory Bowel Disease (IBD) is a complex multifactorial disorder characterized by chronic inflammation of the digestive tract.[1][2] The two primary forms of IBD are ulcerative colitis (UC) and Crohn's disease (CD). While the exact etiology of IBD is not fully understood, it is believed to result from a dysregulated immune response to gut microbiota in genetically susceptible individuals.[1][2] Anatabine, a small molecule alkaloid, has garnered interest for its anti-inflammatory properties.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings, experimental methodologies, and mechanistic insights into the role of this compound in IBD.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of this compound in IBD have been primarily investigated using the dextran sulfate sodium (DSS)-induced colitis mouse model. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Clinical and Macroscopic Scores in DSS-Induced Colitis in Mice

| Parameter | Animal Model | Treatment Group | Dose | Route of Administration | Outcome | p-value | Reference |

| Disease Activity Index (DAI) | C57BL/6 Mice | Anatabine | 5 mg/kg/day | Oral (drinking water) | Improved body weight recovery and reduced stool occult blood score | < 0.05 | |

| Disease Activity Index (DAI) | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Oral (drinking water) | Significantly lower DAI compared to DSS control | Not specified | |

| Diarrhea Score | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Oral (drinking water) | Significantly reduced diarrhea and watery stool | Not specified | |

| Global Colitis Score | Humanized Mice | Anatabine | 20 mg/kg/day | Oral (drinking water) | Weaker, but observable, reduction in global colitis score compared to nicotine | Not specified |

Table 2: Effect of this compound on Colonic Cytokine and Protein Levels in DSS-Induced Colitis in Mice

| Analyte | Animal Model | Treatment Group | Dose | Outcome | p-value | Reference |

| IL-6 | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Significantly reduced abundance | < 0.05 | |

| KC (CXCL1) | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Significantly reduced abundance | < 0.05 | |

| TNF-α | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Significantly reduced abundance | < 0.05 | |

| IL-1α | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Significantly reduced abundance | < 0.05 | |

| G-CSF | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Significantly reduced abundance | < 0.05 | |

| IL-10 | C57BL/6 Mice | Anatabine | 20 mg/kg/day | Increased abundance | < 0.05 | |

| p-STAT3 | C57BL/6 Mice | Anatabine | Not specified | Suppressed phosphorylation | Not specified | |

| p-NF-κB | C57BL/6 Mice | Anatabine | Not specified | Suppressed phosphorylation | Not specified |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on this compound and IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is the most commonly used animal model to investigate the efficacy of anatabine in colitis.

-

Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

-

Anatabine Administration: this compound is provided in the drinking water at concentrations of 5 mg/kg/day or 20 mg/kg/day. Treatment can be administered prophylactically (starting before DSS induction) or therapeutically (starting after DSS induction). In some studies, anatabine was given for a total of 21 days, with DSS co-administration from day 14 to 21.

-

Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of occult or gross blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colon is excised. The colon length and weight are measured.

-

Histological Analysis: Colon tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and other histopathological features.

-

Cytokine and Protein Analysis: Colon tissue can be homogenized to measure cytokine levels using techniques like Multi-Analyte Profiling (MAP) or ELISA. Western blotting can be used to determine the phosphorylation status of proteins like STAT3 and NF-κB.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathways

Caption: Anatabine's multi-target mechanism of action in IBD.

Experimental Workflow for DSS-Induced Colitis Model

Caption: A typical experimental workflow for evaluating anatabine in a DSS-induced colitis model.

Logical Relationship of Anatabine's Action in IBD

Caption: Logical flow of anatabine's therapeutic effect in IBD.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound has a protective effect in experimental models of colitis. Its ability to modulate multiple key inflammatory pathways, including NF-κB, STAT3, and NRF2, positions it as an attractive candidate for further development as an IBD therapeutic. The oral bioavailability and the amelioration of clinical symptoms in animal models are promising indicators of its potential clinical utility.

However, several aspects require further investigation. While the DSS model is valuable for studying acute colitis, the efficacy of anatabine should also be evaluated in other IBD models, such as the TNBS-induced colitis model or spontaneous colitis models in genetically engineered mice, to broaden the understanding of its effects on different aspects of IBD pathogenesis. Furthermore, the majority of the current data is from rodent models. Human proof-of-concept studies are necessary to validate these preclinical findings. A study in healthy human volunteers did show that a single oral dose of anatabine citrate could significantly inhibit the activation of NF-kB and STAT3 in white blood cells, providing a translational link to the animal model data.

Future research should also focus on elucidating the precise molecular interactions of anatabine with its targets. While the inhibition of NF-κB and STAT3 phosphorylation is established, the direct binding partners and the upstream signaling events affected by anatabine remain to be fully characterized. The activation of the NRF2 pathway is a more recent finding and warrants further investigation to understand its contribution to the overall anti-inflammatory effect of anatabine in IBD.

Conclusion

This compound demonstrates significant anti-inflammatory effects in preclinical models of inflammatory bowel disease. Its mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB and STAT3 pathways and the activation of the cytoprotective NRF2 pathway, provides a strong rationale for its therapeutic potential. The quantitative data and experimental protocols summarized in this technical guide offer a valuable resource for researchers and drug development professionals interested in advancing this compound as a novel treatment for IBD. Further research is warranted to translate these promising preclinical findings into clinical applications for patients suffering from this chronic and debilitating disease.

References

Anatabine Dicitrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, particularly in neurodegenerative diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of its dicitrate salt form. It further delves into the compound's multifaceted mechanism of action, detailing its interaction with key signaling pathways. This document synthesizes current research findings, presenting quantitative data in accessible formats and outlining key experimental protocols to facilitate further investigation into this promising molecule.

Chemical Structure and Physicochemical Properties

Anatabine dicitrate is the salt form of anatabine, a natural alkaloid, combined with two molecules of citric acid. This salt form enhances the stability and solubility of the parent compound.

Chemical Structure

The chemical structure of anatabine consists of a pyridine ring linked to a tetrahydropyridine ring. In the dicitrate salt, the basic nitrogen atoms of the anatabine molecule are protonated and ionically bonded to the carboxylate groups of two citric acid molecules.

IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine[1]

Molecular Formula: C₂₂H₂₈N₂O₁₄[2][3][4]

SMILES: O=C(CC(C(O)=O)(O)CC(O)=O)O.O=C(CC(C(O)=O)(O)CC(O)=O)O.[C@@H]1(C2=CC=CN=C2)CC=CCN1[2]

Physicochemical Properties

A summary of the known physicochemical properties of anatabine and its dicitrate salt is presented in Table 1. It is important to note that some of the experimental data, such as boiling point and certain solubility values, pertain to the anatabine free base.

| Property | Value | Source |

| Molecular Weight | 544.46 g/mol | |

| Appearance | Light yellow to yellow liquid (Anatabine base) | MedChemExpress |

| Boiling Point | 145.5 °C (Anatabine base) | HMDB |

| Solubility | Water: 1000 mg/mL (Anatabine base) Predicted Water Solubility: 10.6 g/L (Anatabine base) PBS (pH 7.2): ~0.3 mg/mL (Anatabine base) | HMDB ALOGPS Cayman Chemical |

| pKa (Strongest Basic) | 8.52 (Predicted, Anatabine base) | ChemAxon |

| LogP | 1.03 (Predicted, Anatabine base) | ALOGPS |

Note: There is a notable discrepancy in the reported aqueous solubility of anatabine base. The high value of 1000 mg/mL may represent miscibility, while the predicted and PBS solubility values suggest more limited solubility. The dicitrate salt form is expected to have higher aqueous solubility than the free base. Further experimental validation is required to determine the precise solubility profile of this compound.

Mechanism of Action and Signaling Pathways

Anatabine exhibits a complex pharmacological profile, engaging multiple signaling pathways to exert its biological effects. Its primary mechanisms of action include agonism of nicotinic acetylcholine receptors (nAChRs) and modulation of key inflammatory and antioxidant signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anatabine is a potent agonist of the α4β2 nicotinic acetylcholine receptor, a major nAChR subtype in the central nervous system. It also demonstrates activity at α7 nAChRs. This interaction is believed to contribute to its potential neuroprotective effects.

Inhibition of Pro-inflammatory Signaling Pathways

A significant aspect of anatabine's biological activity is its ability to suppress inflammatory responses through the inhibition of critical signaling pathways.

Anatabine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm.

Anatabine has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The activation of STAT3 is a critical step in many inflammatory processes, and its inhibition by anatabine contributes to the compound's anti-inflammatory effects.

Activation of the NRF2 Antioxidant Pathway

Recent studies have identified anatabine as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation by anatabine leads to the expression of a suite of cytoprotective genes. This mechanism is thought to be a key contributor to anatabine's anti-inflammatory and neuroprotective properties, partly through its crosstalk with the NF-κB pathway.

Key Experimental Protocols

This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the biological activity of anatabine. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Assays

-

SH-SY5Y Human Neuroblastoma Cells: These cells are commonly used to study the neuroprotective effects of compounds. They are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

HEK293 Human Embryonic Kidney Cells: These cells are often used for reporter gene assays due to their high transfection efficiency. They are generally cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

-

Primary Human Microglia and Peripheral Blood Mononuclear Cells (PBMCs): These primary cells are used to study the direct anti-inflammatory effects of anatabine on human immune cells. Isolation and culture protocols for these cells are highly specialized and should be followed meticulously from established literature.

These assays are used to quantify the activation of the NF-κB and NRF2 signaling pathways.

-

Cell Seeding: HEK293 cells are seeded in 96-well plates.

-

Transfection: Cells are transfected with a luciferase reporter plasmid containing response elements for either NF-κB or NRF2 (ARE). A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with an appropriate agonist (e.g., TNF-α or LPS for NF-κB; sulforaphane as a positive control for NRF2) for a defined period (e.g., 6-24 hours).

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the relative activation of the pathway.

This technique is used to measure the levels of phosphorylated STAT3, an indicator of its activation.

-

Cell Treatment and Lysis: Cells (e.g., SH-SY5Y or primary immune cells) are treated with this compound and/or an inflammatory stimulus (e.g., LPS). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is incubated with an antibody for total STAT3 as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Models

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

-

Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.

-

Anatabine Administration: this compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified period.

-

LPS Challenge: A single dose of LPS is administered intraperitoneally to induce a systemic inflammatory response.

-

Sample Collection: At a defined time point after the LPS challenge, blood and tissues (e.g., brain, spleen) are collected.

-

Analysis: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the plasma and tissue homogenates are measured using enzyme-linked immunosorbent assays (ELISAs).

Conclusion

This compound is a promising small molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to act as an nAChR agonist while simultaneously inhibiting pro-inflammatory pathways (NF-κB, STAT3) and activating the protective NRF2 antioxidant pathway makes it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its physicochemical properties and to translate the promising preclinical findings into clinical applications.

References

- 1. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anatabine Dicitrate in In Vivo Mouse Models

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties in various preclinical mouse models.[1][2][3] These studies highlight its potential as a therapeutic agent for several chronic inflammatory and neurodegenerative diseases. This document provides a detailed overview of experimental protocols for the use of anatabine dicitrate in mouse models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis), Alzheimer's Disease, and Autoimmune Thyroiditis.

I. Disease Models and Anatabine Administration

Anatabine has been investigated in several well-established mouse models of human diseases. The administration route and dosage vary depending on the specific model and the study's objectives.

Table 1: Summary of In Vivo Mouse Models and this compound Administration

| Disease Model | Mouse Strain | Induction Method | This compound Administration Route | Dosage | Treatment Duration | Key Findings |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Myelin oligodendrocyte glycoprotein (MOG) 35-55 immunization | Oral (in drinking water) | Not specified, but resulted in plasma levels of 531.5 ng/mL (low dose) and 1202.5 ng/mL (high dose) | Prophylactic or therapeutic | Marked suppression of neurological deficits; reduced Th1 and Th17 cytokines.[1][4] |

| C57BL/6 | MOG 35-55 immunization | Inhalation | ~10 and ~20 mg/kg/day | 4 weeks | Reduced neurological deficits and bodyweight loss. | |

| Alzheimer's Disease (AD) | Tg PS1/APPswe | Transgenic overexpression of human APP with Swedish mutation and presenilin 1 | Oral (in drinking water) | Not specified | 6.5 months (chronic) | Reduced Aβ deposition, microgliosis, and improved behavioral deficits. |

| Tg APPsw | Transgenic overexpression of human APP with Swedish mutation | Oral (chronic) | Not specified | Chronic | Reduction in brain TNF-α and IL-6 levels. | |